3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine
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Overview
Description
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorophenylmethylsulfanyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the substituents. One common method involves the reaction of 2-fluorobenzyl mercaptan with 2-methoxyphenylhydrazine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
Uniqueness
3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methoxyphenyl group makes it a versatile compound for various applications.
Biological Activity
The compound 3-{[(2-fluorophenyl)methyl]sulfanyl}-6-(2-methoxyphenyl)pyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridazine ring substituted with a fluorophenyl group and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Inhibition of specific enzymes
Antimicrobial Properties
Pyridazine derivatives have been evaluated for their antimicrobial activities. For instance, studies have shown that certain pyridazine compounds can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives has also been documented. Compounds with similar structures have been found to reduce inflammation in animal models, indicating that this compound may exhibit similar effects.
Enzyme Inhibition
A significant area of research involves the inhibition of enzymes such as monoamine oxidase (MAO). Compounds containing the fluorophenyl moiety have demonstrated selective inhibition of MAO-B, which is relevant for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound's structural features facilitate binding to enzyme active sites, modulating their activity.
- Reversible Inhibition : Similar compounds have shown reversible inhibition characteristics, which is advantageous for therapeutic applications.
Research Findings and Case Studies
-
Study on Pyridazinones : A study evaluated various pyridazinones for their MAO inhibitory activity. The results indicated that modifications in the fluorophenyl group significantly affected the potency against MAO-B, with some derivatives showing IC50 values in the low micromolar range .
This suggests that structural variations can optimize the biological activity of pyridazine derivatives.
Compound IC50 (µM) Selectivity Index T3 4.19 107.4 T6 0.013 120.8 - Cytotoxicity Studies : The cytotoxic effects of related pyridazine derivatives were assessed using fibroblast cell lines. Results showed that certain derivatives had low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-17-9-5-3-7-14(17)16-10-11-18(21-20-16)23-12-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGNECPJIWIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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